

# (R,R)-BMS-986397 Demonstrates Potential to Overcome Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R,R)-BMS-986397 |           |
| Cat. No.:            | B15541103        | Get Quote |

New preclinical data suggests that (R,R)-BMS-986397, a first-in-class oral Cereblon E3 Ligase Modulator (CELMoD) targeting Casein Kinase  $1\alpha$  (CK1 $\alpha$ ), may offer a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases resistant to standard therapies. Studies show the compound's unique mechanism of action leads to synergistic anti-leukemic activity when combined with current treatments like venetoclax and azacitidine, offering hope for patients with relapsed or refractory disease.

(R,R)-BMS-986397 acts as a molecular glue, inducing the degradation of CK1α.[1][2] This degradation leads to the stabilization and activation of the tumor suppressor protein p53, which in turn triggers cell cycle arrest and apoptosis in AML cells that have a functional TP53 gene.[3] [4] This mechanism is particularly relevant as the majority of AML patients have wild-type TP53. [5] The compound has shown potent anti-proliferative effects in TP53 wild-type AML cell lines, irrespective of their subtype or other common cancer-driving mutations.[4][6]

## **Overcoming Resistance to Standard AML Therapies**

A key challenge in AML treatment is the development of resistance to standard therapies. Preclinical studies have explored the potential of BMS-986397 to overcome this hurdle, particularly in the context of venetoclax and azacitidine resistance.

## Synergistic Activity with Venetoclax and Azacitidine



In a study investigating the combinatorial potential of BMS-986397, the compound demonstrated additivity or synergy in 7 out of 16 AML cell lines when combined with venetoclax and/or azacitidine.[6][7] Notably, in AML M5 samples, a subtype known for resistance to venetoclax/azacitidine treatment, the addition of BMS-986397 resulted in a significant 6.6-fold change in excess additivity score.[7] These findings suggest that combining BMS-986397 with standard therapies could be an effective strategy to enhance efficacy and combat resistance.

In vivo studies using patient-derived xenograft (PDX) models of AML further support these findings. Combination treatment with BMS-986397 and venetoclax/azacitidine led to improved survival in mice, extending it to over 80 days compared to 60 days in the group receiving only venetoclax/azacitidine.[7]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies on **(R,R)-BMS-986397**.

| Cell Lines/Samples        | Combination<br>Therapy                           | Outcome                                                       | Reference |
|---------------------------|--------------------------------------------------|---------------------------------------------------------------|-----------|
| 16 AML Cell Lines         | BMS-986397 +<br>Venetoclax and/or<br>Azacitidine | Additivity/Synergy in 7 cell lines                            | [6][7]    |
| AML M5 Patient<br>Samples | BMS-986397 +<br>Venetoclax/Azacitidine           | 6.6-fold change in excess additivity score                    | [7]       |
| 2 AML-PDX Models          | BMS-986397 +<br>Venetoclax and/or<br>Azacitidine | Improved survival to >80 days (vs. 60 days for VEN/AZA alone) | [7]       |



| Cell Type                               | Treatment                               | Median IC50 | Impact                                    | Reference |
|-----------------------------------------|-----------------------------------------|-------------|-------------------------------------------|-----------|
| Healthy<br>Hematopoietic<br>Progenitors | BMS-986397 +<br>VEN or AZA<br>(doublet) | 291.6 nM    | No significant impact on CFU-GM and BFU-E | [6][7]    |
| Healthy Hematopoietic Progenitors       | BMS-986397 +<br>VEN + AZA<br>(triplet)  | 88.1 nM     | Increased<br>myelotoxic effect            | [6][7]    |

# Experimental Protocols Cell Viability Assays

To assess the combinatorial effects of BMS-986397 with venetoclax and/or azacitidine, viability studies were conducted on a panel of 16 AML cell lines.[7] While the specific assay details are not provided in the abstracts, such studies typically involve treating cells with a range of concentrations of the single agents and their combinations for a defined period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo. The resulting data is used to calculate synergy scores using models such as the Bliss additivity or Loewe additivity model.[7]

## **Ex Vivo Clonogenic Assays**

The impact of BMS-986397 on leukemic and normal hematopoietic progenitors was evaluated using clonogenic assays.[6][7] Bone marrow mononuclear cells from AML patients or CD34+ cells from healthy volunteers were cultured in a semi-solid medium (e.g., methylcellulose) in the presence of the drug(s). After a period of incubation (typically 14 days), the number of colonies, such as colony-forming units-granulocyte/monocyte (CFU-GM) and burst-forming units-erythroid (BFU-E), are counted. This assay provides insight into the drug's effect on the self-renewal and differentiation capacity of progenitor cells.

#### In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of BMS-986397 combinations was tested in AML-PDX models.[7] In these models, patient-derived AML cells are engrafted into immunodeficient mice. Once the leukemia is established, the mice are treated with the experimental therapies. Treatment efficacy is



monitored by assessing tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.

## Visualizing the Science Signaling Pathway of (R,R)-BMS-986397



Click to download full resolution via product page

Figure 1: Mechanism of action of (R,R)-BMS-986397 in TP53 wild-type AML cells.

## **Experimental Workflow for Cross-Resistance Study**





Click to download full resolution via product page

Figure 2: A typical workflow for evaluating cross-resistance of (R,R)-BMS-986397.

In conclusion, the preclinical data for **(R,R)-BMS-986397** is promising, suggesting its potential as a valuable therapeutic agent for AML, particularly in overcoming resistance to standard treatments. The synergistic effects observed with venetoclax and azacitidine highlight a



potential combination strategy that could improve patient outcomes. Further clinical investigation, such as the ongoing Phase 1 trial (NCT04951778), is crucial to validate these preclinical findings in patients with relapsed or refractory AML.[6][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 -American Chemical Society [acs.digitellinc.com]
- 4. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [(R,R)-BMS-986397 Demonstrates Potential to Overcome Resistance in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15541103#cross-resistance-studies-of-r-r-bms-986397-with-standard-aml-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com